molecular formula C22H14ClFN4O3S B2744633 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1251687-56-5

8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2744633
CAS No.: 1251687-56-5
M. Wt: 468.89
InChI Key: XVSVXKBRJCDQIB-UHFFFAOYSA-N
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Description

8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H14ClFN4O3S and its molecular weight is 468.89. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its environment and its stability.

Properties

IUPAC Name

3-benzyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4O3S/c23-15-7-6-14(10-16(15)24)20-25-18(31-26-20)12-27-17-8-9-32-19(17)21(29)28(22(27)30)11-13-4-2-1-3-5-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVXKBRJCDQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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